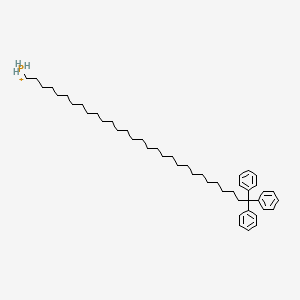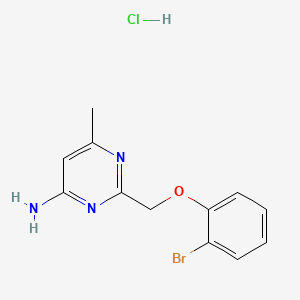
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride is a chemical compound with the molecular formula C14H21ClO2S It is known for its unique structure, which includes a thiolan-1-ium ring substituted with a butyl group and a 2,5-dihydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride typically involves the reaction of 2,5-dihydroxybenzaldehyde with butylthiol in the presence of a suitable catalyst The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by cyclization to form the thiolan-1-ium ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s thiolan-1-ium ring can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the 2,5-dihydroxyphenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butyl-1-(2,4-dihydroxyphenyl)thiolan-1-ium chloride
- 3-Butyl-1-(2,6-dihydroxyphenyl)thiolan-1-ium chloride
- 3-Butyl-1-(3,5-dihydroxyphenyl)thiolan-1-ium chloride
Uniqueness
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
92277-99-1 |
|---|---|
Fórmula molecular |
C14H21ClO2S |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
2-(3-butylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride |
InChI |
InChI=1S/C14H20O2S.ClH/c1-2-3-4-11-7-8-17(10-11)14-9-12(15)5-6-13(14)16;/h5-6,9,11H,2-4,7-8,10H2,1H3,(H-,15,16);1H |
Clave InChI |
CJPXBWQXDLJJMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC[S+](C1)C2=C(C=CC(=C2)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


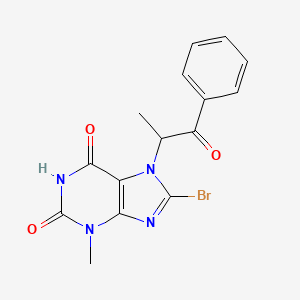
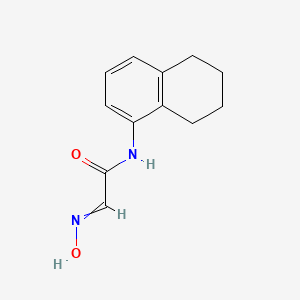
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)

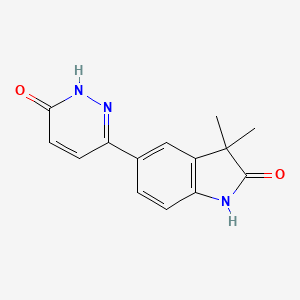

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
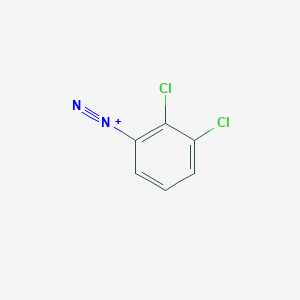
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
